Barium chromate

Description

Properties

IUPAC Name |

barium(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFVPLLCYGOFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

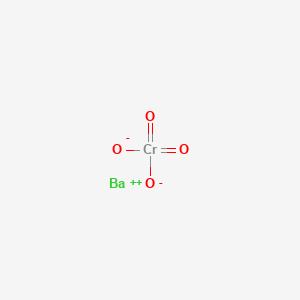

[O-][Cr](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCrO4 | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051517 | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none) | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.498 at 15 °C, 4.5 g/cm³ | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals | |

CAS No. |

10294-40-3 | |

| Record name | Barium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7O9CF0IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1400 °C (decomposes), 1380 °C | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Barium Chromate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium chromate (BaCrO₄) is an inorganic compound recognized for its characteristic yellow color and its utility in a range of industrial applications, from pigments to pyrotechnics.[1][2] For researchers and professionals in the life sciences, an understanding of its chemical and physical properties, synthesis, and biological interactions is crucial, particularly concerning its toxicological profile. This technical guide provides an in-depth overview of this compound, including its chemical formula, structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological effects.

Chemical Formula and Structure

This compound is an inorganic salt with the chemical formula BaCrO₄ .[3][4] It is composed of a barium cation (Ba²⁺) and a chromate anion (CrO₄²⁻). The elements present are barium, chromium, and oxygen.[5]

The crystal structure of this compound is orthorhombic and is isostructural with barite (BaSO₄).[6] This crystalline nature contributes to its properties as a stable, yellow powder.[5]

Physicochemical Properties

This compound is a yellow, sand-like powder.[3][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | BaCrO₄ | [3][7] |

| Molar Mass | 253.32 g/mol | [3][7] |

| Appearance | Yellow crystalline powder | [4][6] |

| Density | 4.498 g/cm³ | [4][5] |

| Melting Point | Decomposes at 210 °C (410 °F; 483 K) | [4] |

| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [4] |

| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ | [4][5] |

| Solubility in other solvents | Soluble in strong acids | [4][5] |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the laboratory-scale synthesis of this compound by a precipitation reaction between barium chloride and sodium chromate.[8][9]

3.1.1. Materials and Reagents

-

Barium chloride (BaCl₂)

-

Sodium chromate (Na₂CrO₄)

-

Distilled or deionized water

3.1.2. Equipment

-

Glass beakers

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

3.1.3. Procedure

-

Prepare Reactant Solutions:

-

Prepare a 0.3 M solution of barium chloride in distilled water.

-

Prepare a 0.3 M solution of sodium chromate in distilled water.

-

-

Precipitation:

-

Digestion of Precipitate:

-

Continue stirring the mixture for a short period to allow for complete precipitation.

-

-

Filtration and Washing:

-

Separate the this compound precipitate from the solution by filtration.

-

Wash the precipitate several times with distilled water to remove soluble impurities, such as sodium chloride.[4]

-

-

Drying:

-

Dry the collected this compound powder in an oven at a temperature between 60-80°C until a constant weight is achieved.[11]

-

Under these conditions, a yield of approximately 93% with a purity of up to 98% can be expected.[8] The chemical reaction for this synthesis is:

BaCl₂(aq) + Na₂CrO₄(aq) → BaCrO₄(s) + 2NaCl(aq)[5]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

3.2.1. Gravimetric Analysis

Barium content can be determined gravimetrically by converting this compound to barium sulfate.[8]

3.2.2. Spectroscopic Analysis

-

Atomic Absorption Spectroscopy (AAS): To determine the percentage of chromium in the sample.[8]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the chromate ion.

3.2.3. X-ray Diffraction (XRD)

XRD analysis can be used to confirm the orthorhombic crystal structure of the synthesized this compound.

Applications in Research and Technology

While direct applications in drug development are not prominent, this compound is utilized in several areas of scientific and industrial research:

-

Pigment Industry: It is used as a yellow pigment known as "lemon yellow" or "baryta yellow".[7][12]

-

Corrosion Inhibition: this compound is an effective corrosion inhibitor in primers and coatings for metals.[10][12]

-

Pyrotechnics: It serves as an oxidizing agent and a burn rate modifier in pyrotechnic compositions.[3][10]

-

Catalysis: It has been investigated for its catalytic properties, for instance, in the photocatalytic degradation of organic dyes.[13]

-

Electroplating: It is used as a sulfate scavenger in chromium electroplating baths to prolong their operational life.[10]

Toxicology and Biological Significance

For professionals in drug development and the life sciences, the toxicology of this compound is of primary concern.

5.1. Cellular Effects

This compound is classified as cytotoxic and genotoxic .[10] Studies have shown that it can induce damage in human lung cells.[6] The genotoxicity may be a result of the combined effects of both the barium and chromate ions.[6]

5.2. Carcinogenicity

Hexavalent chromium compounds, including this compound, are recognized as human carcinogens, particularly associated with an increased risk of lung cancer upon inhalation.[10][11] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen.[5]

5.3. Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not extensively detailed in the literature. However, it is known that hexavalent chromium compounds can induce carcinogenesis by overstimulating cellular regulatory pathways and increasing peroxide levels through the activation of certain mitogen-activated protein kinases (MAPKs).[3] They can also cause transcriptional repression by affecting histone modification.[3] Due to the lack of specific pathway information for this compound, a generalized diagram of cellular uptake and potential downstream effects is presented below.

Safety and Handling

This compound is toxic and a confirmed carcinogen.[10][11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the powder form to prevent inhalation.[11] It is also a strong oxidizing agent and may react vigorously with reducing agents.[5][11]

Conclusion

This compound is a well-characterized inorganic compound with a range of industrial applications. For the scientific research community, particularly in fields related to human health, its significance is primarily defined by its toxicological properties. While not a direct tool in drug development, understanding its synthesis, properties, and biological effects is essential for assessing its environmental and health impacts. The experimental protocols provided herein offer a basis for the controlled synthesis and analysis of this compound for further research.

References

- 1. Observations on the behavior of barium sulfate contrast media in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. tsijournals.com [tsijournals.com]

- 12. nj.gov [nj.gov]

- 13. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

Physical and chemical properties of Barium chromate

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BaCrO₄) is an inorganic compound that presents as a yellow crystalline powder.[1] With a molar mass of 253.37 g/mol , it is characterized by its low aqueous solubility and its role as a strong oxidizing agent.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its key applications and safety considerations.

Physical Properties

This compound is a yellow, sand-like powder that darkens upon heating.[1][2] It is an odorless, heavy, crystalline solid.[3][4]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | BaCrO₄ | [2] |

| Molar Mass | 253.37 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Density | 4.498 g/cm³ at 15 °C | [2][5] |

| Melting Point | Decomposes at 210 °C (410 °F; 483 K) | [1][2] |

| Boiling Point | Not applicable | [6] |

| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [1][2] |

| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ | [1][2] |

| Crystal Structure | Orthorhombic | [2][5] |

Chemical Properties

This compound is a strong oxidizing agent, a characteristic attributed to the hexavalent chromium in the chromate ion.[3][5] It is stable under recommended storage conditions.[4][7]

Reactivity

-

Acids : this compound is soluble in strong acids, such as hydrochloric acid and nitric acid.[2][5] The reaction with acid protonates the chromate ion, shifting the equilibrium and causing the compound to dissolve.[5] For example, the reaction with hydrochloric acid is: BaCrO₄ + 2HCl → BaCl₂ + H₂CrO₄.[5]

-

Bases : It is insoluble in bases.[5]

-

Redox Reactions : As a strong oxidizing agent, this compound can react vigorously with reducing agents.[6][7] It is used as a burn rate modifier in pyrotechnic compositions.[2][8]

-

Thermal Decomposition : Upon heating, this compound decomposes. One source indicates decomposition begins at approximately 210 °C, yielding barium oxide (BaO), chromium(III) oxide (Cr₂O₃), and oxygen (O₂).[1][5] The balanced equation for this decomposition is: 4BaCrO₄ → 4BaO + 2Cr₂O₃ + 3O₂.[5] Another source suggests decomposition occurs at 1400 °C.[3]

Molecular Structure

This compound consists of barium cations (Ba²⁺) and chromate anions (CrO₄²⁻). The crystal structure is orthorhombic and is isostructural with baryte (BaSO₄).[1] In the chromate anion, the chromium atom is in a +6 oxidation state and is tetrahedrally coordinated to four oxygen atoms.[1] The bonding within the chromate ion is covalent, while the interaction between the barium and chromate ions is predominantly ionic.[1]

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the laboratory synthesis of this compound by the reaction of a soluble barium salt with a soluble chromate salt.

Materials:

-

Barium chloride (BaCl₂)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of barium chloride and potassium chromate (or sodium chromate).

-

Slowly add the potassium chromate solution to the barium chloride solution while stirring continuously. A yellow precipitate of this compound will form immediately.[2] The reaction is: BaCl₂ + K₂CrO₄ → BaCrO₄(s) + 2KCl.[1]

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with distilled water to remove any soluble impurities, such as potassium chloride.[1]

-

Dry the purified this compound precipitate in a drying oven at a low temperature.

Caption: Experimental workflow for the synthesis of this compound.

Visualization of Chemical Behavior

Reaction with Strong Acid

The following diagram illustrates the dissolution of this compound in a strong acid, leading to the formation of the dichromate ion.

Caption: Dissolution of this compound in strong acid.

Applications

This compound has several industrial and laboratory applications:

-

Pigment : It is used as a yellow pigment known as lemon yellow, baryta yellow, or permanent yellow.[4][5]

-

Pyrotechnics : It serves as an oxidizing agent and a burn rate modifier in pyrotechnic compositions, particularly in delay fuses.[2][8]

-

Corrosion Inhibitor : It is used as a corrosion-inhibiting pigment in metal primers and coatings.[2][8]

-

Catalysis : It is a component of catalysts for alkane dehydrogenation.[2]

-

Other Uses : It is also used in safety matches, coloring glass and ceramics, and as a sulfate scavenger in chromium electroplating baths.[4][8]

Safety and Toxicology

This compound is toxic and is classified as a carcinogen.[2] The toxicity is associated with both the barium ion and the hexavalent chromium.[3]

-

Hazards : It is harmful if swallowed or inhaled.[9] It is an oxidizing solid and may intensify fire.[9][10]

-

Toxicity : Hexavalent chromium compounds are known to be genotoxic and cytotoxic.[2] Chronic exposure can lead to ulcerations of the skin and nasal septum.[5]

-

Handling : Strict safety measures, including the use of personal protective equipment, are required when handling this compound.[5] It should be stored away from combustible materials.[10]

This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. Further investigation into its specific applications should be conducted with a thorough understanding of its associated hazards.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound [chembk.com]

- 8. This compound | 10294-40-3 [chemicalbook.com]

- 9. uicinc.com [uicinc.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility Product (Ksp) of Barium Chromate

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of barium chromate (BaCrO₄), tailored for researchers, scientists, and professionals in drug development. The document covers quantitative solubility data, detailed experimental protocols for Ksp determination, and a visual representation of the dissolution equilibrium.

Core Concept: this compound Solubility

This compound is a yellow, sand-like powder with the chemical formula BaCrO₄.[1][2] It is characterized by its low solubility in water, a property quantified by the solubility product constant, Ksp.[1] The Ksp is the mathematical product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient in the equilibrium equation.[3] For this compound, the dissolution equilibrium in water is:

BaCrO₄(s) ⇌ Ba²⁺(aq) + CrO₄²⁻(aq)

The corresponding Ksp expression is:

A smaller Ksp value indicates lower solubility.[3][4]

Quantitative Solubility Data

The solubility product constant of this compound has been determined by various sources. The values are generally reported at or near 25°C.

| Ksp Value | Temperature (°C) | Source |

| 1.17 x 10⁻¹⁰ | 25 | [3][5] |

| 1.2 x 10⁻¹⁰ | ~25 | [6][7] |

| 1.23 x 10⁻¹⁰ | Not Specified | [8] |

| 2.1 x 10⁻¹⁰ | Not Specified | [1][9] |

The solubility of this compound in water is approximately 0.2775 mg per 100 mL at 20°C.[1]

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like this compound involves the preparation of a saturated solution and the subsequent measurement of the concentration of one or both of the constituent ions in the solution.

Preparation of a Saturated this compound Solution

A saturated solution is one in which the dissolved solute is in dynamic equilibrium with the undissolved solid.[10]

Methodology:

-

Add an excess of solid this compound to a volume of deionized water in a flask or beaker.

-

Stir the mixture vigorously for an extended period to ensure that equilibrium is reached. The use of a magnetic stirrer is recommended.

-

Allow the undissolved solid to settle to the bottom of the container. To separate the saturated solution from the solid precipitate, the mixture can be filtered or centrifuged.[11]

Determination of Ion Concentration

The concentration of either the barium (Ba²⁺) or the chromate (CrO₄²⁻) ions in the saturated solution can be determined using several analytical techniques.

a) Spectrophotometry:

This method is particularly suitable for colored ions like the yellow chromate ion (CrO₄²⁻).

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of a soluble chromate salt (e.g., potassium chromate, K₂CrO₄) with known concentrations. Measure the absorbance of each standard solution at a specific wavelength using a spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.[11]

-

Sample Measurement: Measure the absorbance of the saturated this compound solution.

-

Concentration Determination: Use the calibration curve to determine the molar concentration of the chromate ion in the saturated solution.[11]

b) Gravimetric Analysis:

This technique involves precipitating the ion of interest from the solution and weighing the resulting precipitate.

Methodology for Barium Ion Determination:

-

Take a known volume of the saturated this compound solution.

-

Add an excess of a soluble sulfate salt (e.g., sodium sulfate, Na₂SO₄) to precipitate barium sulfate (BaSO₄), which is highly insoluble.

-

Filter the barium sulfate precipitate, wash it, dry it in an oven, and weigh it accurately.

-

From the mass of the barium sulfate, calculate the number of moles and then the molar concentration of the barium ions in the original saturated solution.

c) Titration:

The concentration of the chromate ions can be determined by redox titration.

Calculation of Ksp

Once the molar concentration of one of the ions is known, the Ksp can be calculated. Since this compound dissolves to produce equal molar amounts of barium and chromate ions:

[Ba²⁺] = [CrO₄²⁻] = s (where 's' is the molar solubility)

Therefore, the Ksp can be calculated as:

Ksp = (s)(s) = s²

For instance, if the molar solubility (s) is determined to be 1.1 x 10⁻⁵ mol/L, the Ksp would be (1.1 x 10⁻⁵)² = 1.21 x 10⁻¹⁰.[8]

Visualization of Dissolution Equilibrium

The following diagram illustrates the equilibrium process of this compound dissolving in water.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 4. brainly.in [brainly.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ksp Table [chm.uri.edu]

- 7. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 8. brainly.com [brainly.com]

- 9. chem21labs.com [chem21labs.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Orthorhombic Crystal Structure of Barium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal structure of barium chromate (BaCrO₄), a compound of interest in various industrial and research applications, including pigments, pyrotechnics, and as a corrosion inhibitor.[1][2][3] This document details the crystallographic parameters, synthesis methodologies, and characterization techniques pertinent to its solid-state structure.

Introduction to this compound

This compound is an inorganic salt that exists as a yellow crystalline powder under standard conditions.[1][2] It is characterized by its low aqueous solubility and its role as a strong oxidizing agent.[1][2] Naturally occurring this compound is found as the mineral hashemite, which is isostructural with baryte (BaSO₄).[1][4] The compound's utility in diverse applications is fundamentally linked to its distinct crystal structure.

Crystallographic Data

This compound crystallizes in the orthorhombic crystal system.[1][2] This system is defined by three mutually orthogonal crystal axes of unequal length. The precise lattice parameters and space group for this compound can vary slightly based on the synthetic method and analytical conditions. A summary of reported crystallographic data is presented below.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pna2₁ (No. 33) | [5] |

| P2₁2₁2₁ (No. 19) | [6] | |

| JCPDS-15-376 | [7][8] | |

| Lattice Parameters (a) | 6.017 Å | [5] |

| 6.594 Å | [6] | |

| 8.2026 Å | [7][8] | |

| Lattice Parameters (b) | 7.732 Å | [5] |

| 7.198 Å | [6] | |

| 8.2026 Å | [7][8] | |

| Lattice Parameters (c) | 10.724 Å | [5] |

| 8.002 Å | [6] | |

| 13.6302 Å | [7][8] | |

| Density | 4.498 g/cm³ | [1][9] |

| 4.50 g/cm³ | [2][3] | |

| 4.43 g/cm³ (calculated) | [6] |

Molecular Structure and Bonding

In the orthorhombic structure of this compound, the chromium atom is in a tetrahedral coordination with four oxygen atoms, forming the chromate anion (CrO₄²⁻).[1] The Cr-O bond distances are approximately 1.64 Å.[1] The barium cation (Ba²⁺) is coordinated with eight oxygen atoms from the surrounding chromate tetrahedra, with Ba-O bond lengths in the range of 2.78 to 2.96 Å.[1]

Experimental Protocols

Synthesis of Orthorhombic this compound

The synthesis of this compound is typically achieved through a precipitation reaction.[4][10][11]

Materials:

-

Soluble barium salt (e.g., barium chloride, BaCl₂)

-

Soluble chromate or dichromate salt (e.g., potassium chromate, K₂CrO₄ or sodium dichromate, Na₂Cr₂O₇)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of the barium salt and the chromate/dichromate salt.

-

Add the chromate or dichromate solution dropwise to the barium salt solution with constant stirring.[10]

-

A yellow precipitate of this compound will form immediately due to its low solubility.[11] The reaction for the formation from barium chloride and sodium dichromate is: 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl.[10]

-

Allow the precipitate to settle.

-

Filter the precipitate using an appropriate filtration method.

-

Wash the collected precipitate several times with deionized water to remove any soluble impurities.[4]

-

Dry the purified this compound powder in an oven at a suitable temperature (e.g., 60°C).[8]

X-ray Diffraction (XRD) Analysis

The crystal structure of the synthesized this compound is confirmed and characterized using powder X-ray diffraction.

Instrumentation:

Procedure:

-

The dried this compound powder is finely ground to ensure random orientation of the crystallites.

-

The sample is mounted on a sample holder.

-

XRD patterns are typically recorded over a 2θ range of 10° to 80°.[7][8]

-

The generator settings are typically around 40 mA and 45 kV.[7][8]

-

The resulting diffraction pattern is then analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS-15-376) to confirm the orthorhombic phase.[7][8]

-

The lattice parameters (a, b, and c) can be calculated from the positions of the diffraction peaks using the Bragg's law and the geometric relationships for the orthorhombic system.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of orthorhombic this compound.

References

- 1. webqc.org [webqc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 10294-40-3 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mp-561426: Ba2CrO4 (orthorhombic, Pna2_1, 33) [legacy.materialsproject.org]

- 6. mp-1190622: BaCrO4 (orthorhombic, P2_12_12_1, 19) [legacy.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Synthesis of Barium Chromate from Barium Chloride and Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium chromate (BaCrO₄), a compound with applications ranging from pigment production to pyrotechnic compositions. The synthesis is achieved through a precipitation reaction between barium chloride (BaCl₂) and potassium chromate (K₂CrO₄). This document outlines the fundamental chemical principles, detailed experimental protocols, and key reaction parameters influencing the yield and purity of the final product.

Chemical Principles

The synthesis of this compound from barium chloride and potassium chromate is a straightforward double displacement precipitation reaction. When aqueous solutions of the two reactants are mixed, the sparingly soluble this compound precipitates out of the solution as a fine yellow powder.[1][2]

The balanced molecular equation for this reaction is:

BaCl₂(aq) + K₂CrO₄(aq) → BaCrO₄(s) + 2KCl(aq)

The net ionic equation, which shows only the species that participate in the reaction, is:

Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s)

The reaction is governed by the low solubility product constant (Ksp) of this compound, which is approximately 2.1 x 10⁻¹⁰ at room temperature.[1] This low solubility ensures that the equilibrium lies far to the right, favoring the formation of the precipitate.

Experimental Protocols

This section details the methodologies for the synthesis of this compound, including the preparation of reagents, the precipitation process, and the subsequent isolation and purification of the product.

Materials and Reagents

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Potassium chromate (K₂CrO₄)

-

Deionized or distilled water

-

Absolute ethanol (for washing)

Standard Synthesis Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

-

Preparation of Reactant Solutions:

-

Prepare a 0.3 M aqueous solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

-

Prepare a 0.3 M aqueous solution of potassium chromate by dissolving the appropriate amount of K₂CrO₄ in deionized water.

-

-

Precipitation:

-

Place the barium chloride solution in a beaker and maintain the temperature at 25°C using a water bath.

-

Slowly add the potassium chromate solution to the barium chloride solution dropwise while stirring continuously. A yellow precipitate of this compound will form immediately.[1]

-

-

Digestion of the Precipitate:

-

After the addition of potassium chromate is complete, continue stirring the mixture for a short period to ensure the reaction goes to completion.

-

Allow the precipitate to settle. This process, known as digestion, promotes the formation of larger, more easily filterable crystals.

-

-

Isolation and Washing:

-

Separate the precipitate from the supernatant by filtration using a Buchner funnel fitted with Whatman No. 42 filter paper.

-

Wash the collected precipitate several times with deionized water to remove soluble impurities, primarily potassium chloride (KCl).

-

Perform a final wash with absolute ethanol to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish.

-

Dry the product in an oven at 60°C for 24 hours or until a constant weight is achieved.

-

Synthesis of Nano-sized this compound

For applications requiring nano-sized particles, the following protocol can be employed.

-

Preparation of Reactant Solutions:

-

Prepare a 5% (w/v) aqueous solution of barium chloride.

-

Prepare a 5% (w/v) aqueous solution of potassium chromate.

-

-

Precipitation:

-

Mix equal volumes (e.g., 100 mL) of the 5% barium chloride and 5% potassium chromate solutions with constant stirring.

-

-

Isolation and Purification:

-

Allow the resulting precipitate of nano-sized this compound to settle.

-

Filter the product and wash it several times with double-distilled water.

-

Dry the final product in an oven at 60°C.

-

Quantitative Data

The yield and purity of the synthesized this compound are influenced by several factors, including the concentration of reactants, pH, and temperature. The following tables summarize quantitative data from a study on the synthesis of this compound, which, while using sodium chromate, provides valuable insights applicable to the use of potassium chromate.[3]

Table 1: Effect of Molarity on the Percentage Yield of this compound [3]

| Molarity of Reactants (mol/L) | Percentage Yield (%) |

| 0.1 | 86 |

| 0.2 | 91 |

| 0.3 | 93 |

| 0.4 | 90 |

| 0.5 | 85 |

Table 2: Effect of pH on the Percentage Yield of this compound (at 25°C) [3]

| pH | Percentage Yield (%) |

| 5 | 88 |

| 6 | 90 |

| 7 | 93 |

| 8 | 91 |

| 9 | 89 |

Table 3: Effect of Temperature on the Percentage Yield of this compound [3]

| Temperature (°C) | Percentage Yield (%) |

| 25 | 93 |

| 35 | 92 |

| 45 | 90 |

| 55 | 88 |

Under optimal conditions of 0.3 M reactant concentrations, a pH of 7, and a temperature of 25°C, a yield of 93% and a purity of up to 98% can be achieved.[3]

Characterization of Synthesized this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound. The diffraction peaks should correspond to the orthorhombic phase of BaCrO₄.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology and particle size of the synthesized powder and to confirm the elemental composition (presence of Barium, Chromium, and Oxygen).

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the chromate group (CrO₄²⁻).

-

Gravimetric Analysis: To determine the purity of the this compound by precipitating and weighing a known derivative.

-

Atomic Absorption Spectrometry (AAS): To quantify the percentage of barium and chromium in the final product.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Precipitation Reaction Pathway

The following diagram illustrates the chemical reaction pathway for the precipitation of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

In-depth Technical Guide on the Thermal Decomposition Temperature of Barium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Barium Chromate (BaCrO₄), a compound of interest in various industrial and research applications. A key focus of this document is to elucidate the discrepancies in its reported decomposition temperature, which is highly contingent on the experimental atmosphere. This guide details the decomposition pathways under different conditions, provides established experimental protocols for thermal analysis, and presents the data in a clear, accessible format.

Introduction to the Thermal Stability of this compound

This compound is a yellow crystalline solid with the chemical formula BaCrO₄. While it is recognized for its relative stability, its behavior at elevated temperatures is a subject of considerable complexity. The reported thermal decomposition temperature of this compound varies significantly in scientific literature, with values ranging from as low as 210°C to assertions of stability up to 1400°C. This wide range is primarily attributable to the influence of the surrounding atmosphere on the decomposition mechanism and kinetics. This guide will dissect the thermal behavior of this compound in different environments to provide a clearer understanding for researchers.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is not a singular event but a process that is critically dependent on the atmospheric conditions, primarily the presence or absence of oxygen.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere such as nitrogen, this compound undergoes decomposition at elevated temperatures. As observed in thermogravimetric and differential scanning calorimetry (TG-DSC) analyses, a noticeable mass loss and thermal effect occur in the temperature range of 570°C to 770°C, with a peak at approximately 650°C. The visual transformation of the yellow this compound powder to a green substance suggests a chemical change, indicative of decomposition.

Decomposition in a Vacuum

Under vacuum conditions, this compound exhibits a distinct two-stage decomposition process. This complex decomposition involves the reduction of chromium and the formation of mixed-valence chromium species. The final products of this decomposition are barium chromite (BaCr₂O₄), which contains trivalent chromium (Cr³⁺), and a compound containing both pentavalent (Cr⁵⁺) and hexavalent (Cr⁶⁺) chromium, identified as Ba₃(CrO₄)₂.

The proposed, unbalanced reaction pathway in a vacuum is as follows:

Stage 1: BaCrO₄ → BaCr₂O₄ + ...

Stage 2: BaCr₂O₄ + BaCrO₄ → Ba₃(CrO₄)₂ + ...

Further research is required to fully balance these complex reaction equations.

Stability in Air

In contrast to its behavior in inert or vacuum conditions, this compound demonstrates remarkable thermal stability in the presence of air. Studies have shown that it does not decompose at temperatures up to 1400°C in an air atmosphere. This high thermal stability in an oxidizing environment is a critical consideration for its application in high-temperature processes.

Low-Temperature Decomposition

Several sources report a decomposition temperature for this compound of approximately 210°C. This decomposition is said to yield barium oxide (BaO), chromium(III) oxide (Cr₂O₃), and oxygen gas. However, the specific atmospheric conditions for this lower-temperature decomposition are not consistently well-defined in the available literature. It is plausible that this pathway may be favored under specific, yet to be fully elucidated, experimental parameters.

A proposed balanced chemical equation for this decomposition is:

4BaCrO₄(s) → 4BaO(s) + 2Cr₂O₃(s) + 3O₂(g)

Quantitative Decomposition Data

To facilitate a clear comparison of the thermal decomposition behavior of this compound under different atmospheric conditions, the following table summarizes the key quantitative data.

| Atmospheric Condition | Onset Decomposition Temperature (°C) | Decomposition Products | Observations |

| Inert (Nitrogen) | 570 - 770 | Not fully elucidated, involves Cr reduction | Mass loss observed; color change from yellow to green. |

| Vacuum | Multi-stage, temperature dependent | BaCr₂O₄, Ba₃(Cr(V,VI)O₄)₂ | Two-stage decomposition with mixed-valence chromium products. |

| Air | > 1400 | Stable | No decomposition observed up to 1400°C. |

| Not Specified | ~ 210 | BaO, Cr₂O₃, O₂ | Lower temperature decomposition pathway reported. |

Experimental Protocols for Thermal Analysis

The investigation of the thermal decomposition of this compound relies heavily on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for determining the temperature at which decomposition begins and the extent of mass loss.

A. Instrumentation:

-

A calibrated thermogravimetric analyzer with a high-precision microbalance.

-

Inert crucibles (e.g., alumina or platinum).

-

A gas delivery system for precise atmospheric control (e.g., nitrogen, air).

B. Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heating.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a pre-tared TGA crucible.

C. TGA Analysis Parameters:

-

Purge Gas: Utilize high-purity nitrogen for inert atmosphere analysis or dry air for analysis in an oxidizing environment. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A standard linear heating rate of 10°C/min is commonly employed.

-

Temperature Range: Commence the analysis at ambient temperature and extend to a temperature beyond the expected decomposition point (e.g., up to 1500°C for analysis in air).

-

Data Acquisition: Continuously record the sample mass, temperature, and time throughout the experiment.

D. Data Analysis:

-

The TGA curve is plotted as percentage mass loss versus temperature

Barium chromate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Barium Chromate

This technical guide provides a comprehensive overview of the safety data for this compound (BaCrO₄), a compound used in various industrial applications, including as a pigment, in pyrotechnics, and as a corrosion inhibitor.[1] Given its hazardous nature, a thorough understanding of its properties and associated safety measures is crucial for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines emergency procedures, and provides visual workflows for safe handling and response.

Physicochemical Properties

This compound is a yellow crystalline powder with the following properties:

| Property | Value | Source |

| Molecular Formula | BaCrO₄ | [2] |

| Molar Mass | 253.37 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Density | 4.498 g/cm³ at 15 °C | [3] |

| Melting Point | 210 °C (decomposes) | [2] |

| Solubility in Water | 0.2775 mg/100 mL at 20 °C | [2] |

| Solubility Product (Ksp) | 1.17 x 10⁻¹⁰ | [2] |

| Stability | Stable under normal conditions, but may react vigorously with reducing agents. | [4] |

Toxicological Data

This compound is recognized as a toxic and carcinogenic substance.[1][2] The hexavalent chromium component is a known human carcinogen.[1]

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 3000 mg/kg | Rat | Oral | [4] |

| Carcinogenicity | Group 1: Carcinogenic to humans | - | - | |

| Genotoxicity | Genotoxic and cytotoxic to human lung cells. | Human lung cells | In vitro | [2][3] |

Experimental Protocols:

Detailed experimental protocols for the toxicological studies of this compound are not available in standard safety data sheets. However, the determination of toxicity for heavy metal compounds generally follows established methodologies. Acute oral toxicity, for instance, is typically determined using protocols similar to the OECD Guidelines for the Testing of Chemicals, such as Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). These studies involve administering the substance to animals (commonly rats) in graded doses to determine the dose at which 50% of the test population succumbs.

Carcinogenicity is assessed through long-term animal studies and epidemiological data from human exposure.[5] Genotoxicity and cytotoxicity are often evaluated using in vitro methods with cell cultures, as was the case with the study on human lung cells.[6] Analytical methods such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are used to measure the concentration of heavy metals in biological and environmental samples.[7][8]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 1A | H350: May cause cancer |

| Skin sensitization | - | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Occupational Exposure Limits

To minimize the risk of occupational exposure, several organizations have established exposure limits for chromium (VI) compounds.

| Organization | Limit Value (as Cr) | Notes |

| OSHA (PEL) | 0.1 mg/m³ | Ceiling |

| ACGIH (TLV) | 0.05 mg/m³ | TWA |

| NIOSH (REL) | 0.001 mg/m³ | Ceiling |

Source:[4]

Safety and Handling

Personal Protective Equipment (PPE) Workflow

Proper use of personal protective equipment is essential to prevent exposure to this compound. The following diagram illustrates the recommended PPE workflow.

Caption: Recommended Personal Protective Equipment Workflow.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Caption: First Aid Procedures for Different Exposure Routes.

Spillage and Disposal

In the event of a spill, the area should be evacuated. The spilled substance should be swept into covered containers, moistened if necessary to prevent dusting, and disposed of according to local regulations.[10] Do not let the product enter drains.[11] Waste must be disposed of as hazardous waste.

Storage

This compound should be stored in a dry, well-ventilated place away from direct sunlight, heat, and incompatible materials such as reducing agents.[4] Containers should be kept tightly closed and stored away from food and beverages.[4]

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the full Safety Data Sheet (SDS) before working with this chemical.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | BaCrO4 | CID 25136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Comparison of two particulate hexavalent chromium compounds: this compound is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. uicinc.com [uicinc.com]

In-Depth Technical Guide to the Hazards and Toxicity of Hexavalent Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the significant health hazards and complex toxicological profile of hexavalent chromium [Cr(VI)] compounds. All quantitative data is summarized in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams.

Introduction to Hexavalent Chromium

Hexavalent chromium is a group of chemical compounds containing chromium in the +6 oxidation state. These compounds are widely used in various industrial processes, including chrome plating, welding, and pigment production. However, their utility is overshadowed by their potent toxicity and carcinogenicity, posing significant risks to human health and the environment.[1][2] All hexavalent chromium compounds are considered carcinogenic to workers.[3] The risk of developing lung, nasal, and sinus cancer increases with the amount of hexavalent chromium inhaled and the duration of exposure.[3]

Quantitative Toxicological Data

The toxicity of hexavalent chromium compounds can vary depending on the specific compound, route of exposure, and duration. The following tables summarize key quantitative data regarding the acute toxicity and permissible exposure limits for several common Cr(VI) compounds.

Table 1: Acute Toxicity (LD50) of Selected Hexavalent Chromium Compounds

| Compound | Chemical Formula | Route of Exposure | Test Animal | LD50 |

| Chromium Trioxide | CrO₃ | Oral | Rat (male) | 29 mg/kg |

| Oral | Rat (female) | 25 mg/kg | ||

| Dermal | Rabbit | 57 mg/kg | ||

| Potassium Chromate | K₂CrO₄ | Oral | Rat | 135-175 mg/kg |

| Oral | Mouse | 180 mg/kg | ||

| Sodium Chromate | Na₂CrO₄ | Dermal | Rabbit | 1600 mg/kg |

| Oral | Rat | 51.91 mg/kg | ||

| Sodium Dichromate | Na₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |

| Potassium Dichromate | K₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |

| Ammonium Dichromate | (NH₄)₂Cr₂O₇ | Dermal | Rabbit | 960-1330 mg/kg |

Data sourced from multiple toxicological studies and safety data sheets.[4][5][6][7][8][9][10][11][12]

Table 2: Permissible Exposure Limits (PELs) for Hexavalent Chromium

| Regulatory Body | Limit | Value | Notes |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 µg/m³ | Applies to all Cr(VI) compounds. |

| OSHA | Action Level (AL) - 8-hour TWA | 2.5 µg/m³ | Triggers requirements for exposure monitoring and medical surveillance. |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.2 µg/m³ | Based on a comprehensive review of health effects. |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.2 µg/m³ | For inhalable particulate matter. |

TWA: Time-Weighted Average. Data sourced from respective regulatory agency publications.

Mechanisms of Toxicity

The toxicity of hexavalent chromium is multifaceted, involving a cascade of intracellular events following its uptake into cells. Cr(VI) readily enters cells through anion transport channels, where it is subsequently reduced to its more reactive trivalent (Cr(III)) and intermediate valence states (Cr(V) and Cr(IV)). This reduction process is a key driver of its toxic effects.

Oxidative Stress

The intracellular reduction of Cr(VI) generates reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[13][14] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[13][14] Oxidative stress, in turn, causes widespread damage to cellular components, including lipids, proteins, and DNA.[13][14]

Caption: Cellular uptake and reduction of Cr(VI) leading to oxidative stress.

Genotoxicity and Carcinogenicity

Hexavalent chromium is a well-established genotoxic agent and a Group 1 human carcinogen, as classified by the International Agency for Research on Cancer (IARC). Its genotoxicity stems from its ability to induce a variety of DNA lesions, including:

-

DNA Adducts: The reduction products of Cr(VI), particularly Cr(III), can form stable covalent adducts with DNA.

-

DNA Strand Breaks: The generation of ROS and direct interactions of chromium intermediates with DNA can lead to both single- and double-strand breaks.

-

DNA-Protein Crosslinks: Cr(VI) can induce the formation of covalent crosslinks between DNA and proteins, which can interfere with DNA replication and transcription.

This DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, the initiation of cancer. The primary route of Cr(VI)-induced cancer in humans is through inhalation, leading to lung cancer.[3]

Apoptosis

High levels of cellular damage induced by hexavalent chromium can trigger programmed cell death, or apoptosis. This is a crucial cellular defense mechanism to eliminate severely damaged cells. Cr(VI)-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The p53 tumor suppressor protein plays a critical role in this process, becoming activated in response to DNA damage and subsequently inducing the expression of pro-apoptotic genes.[15][16]

Caption: p53-mediated apoptosis pathway induced by Cr(VI).

Organ-Specific Toxicity

While the lungs are the primary target for Cr(VI)-induced carcinogenicity via inhalation, exposure through other routes can lead to toxicity in various organs.

-

Kidneys: Acute exposure to high levels of Cr(VI) can cause acute tubular necrosis and renal failure.

-

Liver: The liver is also susceptible to damage from Cr(VI) exposure, with studies showing evidence of oxidative stress and apoptosis in hepatocytes.

-

Skin: Dermal contact with Cr(VI) compounds can lead to skin ulcerations, dermatitis, and allergic reactions.[17]

-

Gastrointestinal Tract: Ingestion of Cr(VI) can cause irritation, ulcers, and in some cases, cancer of the gastrointestinal tract.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of hexavalent chromium.

Western Blot for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell or tissue sample.

Methodology:

-

Sample Preparation:

-

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane with TBST to remove unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

-

Detect the light signal using a CCD camera or X-ray film.

-

-

Analysis:

-

Quantify the band intensity using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

-

Caption: A simplified workflow of the Western Blotting technique.

Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension from the experimental sample.

-

-

Embedding in Agarose:

-

Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

-

Cell Lysis:

-

Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

For detecting single-strand breaks, incubate the slides in an alkaline buffer to unwind the DNA.

-

Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Cell Fixation and Permeabilization:

-

Fix the cells or tissue sections with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using a hapten-labeled dUTP (like Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.

-

If using a directly fluorescently labeled dUTP, proceed to visualization.

-

-

Counterstaining and Visualization:

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.

-

Visualize the apoptotic cells (with labeled fragmented DNA) using a fluorescence microscope.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes that become fluorescent upon oxidation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency and treat them with the hexavalent chromium compound.

-

-

Probe Loading:

-

Incubate the cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCF-DA).

-

-

Measurement:

-

After an incubation period, measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS produced.

-

Detection of DNA-Protein Crosslinks (DPCs) by SDS-K+ Precipitation

This method is based on the principle that SDS binds to proteins, and the addition of potassium chloride causes the precipitation of the SDS-protein complexes, along with any DNA covalently crosslinked to those proteins.

Methodology:

-

Cell Lysis:

-

Lyse the cells in a buffer containing SDS.

-

-

DNA Shearing:

-

Shear the genomic DNA to a manageable size by sonication or passing through a syringe.

-

-

Precipitation:

-

Add a solution of potassium chloride to the lysate to precipitate the SDS-protein complexes and DPCs.

-

-

Washing:

-

Wash the precipitate to remove any non-crosslinked DNA.

-

-

Quantification:

-

Quantify the amount of DNA in the precipitate (representing DPCs) and in the supernatant (representing free DNA) using a DNA quantification method (e.g., PicoGreen assay).

-

The amount of DPCs is expressed as the percentage of total DNA that is precipitated.

-

Conclusion

Hexavalent chromium compounds pose a significant threat to human health due to their multifaceted toxicity. The mechanisms of Cr(VI)-induced damage are complex, involving the generation of oxidative stress, extensive DNA damage, and the induction of apoptosis. Understanding these mechanisms is crucial for developing effective strategies for the prevention, diagnosis, and treatment of Cr(VI)-related diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the toxicological effects of these hazardous compounds. Strict adherence to regulatory exposure limits and continued research into the molecular intricacies of Cr(VI) toxicity are essential to mitigate the risks associated with these widely used industrial chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. p53 Activation by Cr(VI): A Transcriptionally Limited Response Induced by ATR Kinase in S-Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. fishersci.com [fishersci.com]

- 6. bisleyinternational.com [bisleyinternational.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. thermofishersci.in [thermofishersci.in]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. ecacs.ca [ecacs.ca]

- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 12. fishersci.com [fishersci.com]

- 13. Chromium (VI)-induced oxidative stress, apoptotic cell death and modulation of p53 tumor suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cr(VI) induces premature senescence through ROS-mediated p53 pathway in L-02 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Hexavalent Chromium–Induced Apoptosis in Human Bronchoalveolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nationalacademies.org [nationalacademies.org]

An In-depth Technical Guide on the Natural Occurrence of Barium Chromate as Hashemite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rare mineral hashemite, a naturally occurring form of barium chromate. The content covers its geological setting, formation, physicochemical properties, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in mineralogy, geology, and materials science.

Introduction

Hashemite is a very rare this compound mineral with the chemical formula Ba(Cr,S)O₄.[1] It was first discovered in Jordan and named in honor of the Hashemite Kingdom of Jordan.[2] The mineral is notable for being the isostructural chromate analogue of baryte (BaSO₄), belonging to the baryte group of minerals.[1][2] Hashemite crystals are typically small, less than 1mm in length, and range in color from a light yellowish-brown to a darker greenish-brown.[2] A key characteristic of hashemite is the presence of sulfur, which substitutes for chromium in the crystal lattice. This substitution results in a compositional range from purer, darker crystals to less pure, lighter-colored crystals.[2]

Geological Setting and Formation

Hashemite is found within the Hatrurim Formation, a geological complex that outcrops around the Dead Sea Basin in Israel and Jordan.[2][3] This formation consists of Late Cretaceous to Eocene aged limestone, chalk, and marl that have undergone pyrometamorphism.[2][3] The heat for this metamorphism is believed to have originated from the combustion of underlying hydrocarbon deposits.[1][3]

The mineral is found in a phosphatic carbonate rock and is associated with other minerals such as chromian ettringite, apatite, and calcite.[4][5] The formation of hashemite is a result of high-temperature, low-pressure metamorphism of sedimentary rocks rich in organic matter.[6]

Physicochemical and Crystallographic Properties

Hashemite's properties are defined by its crystal structure and chemical composition. As a member of the baryte group, it shares a similar orthorhombic crystal system.[1]

The following tables summarize the key quantitative data for hashemite.

Table 1: Crystallographic Data for Hashemite

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][7] |

| Space Group | Pnma | [1][7] |

| Unit Cell Dimensions | a = 9.1028(14) Å, b = 5.5276(7) Å, c = 7.3314(11) Å | [7] |

| a:b:c ratio | 1.647 : 1 : 1.326 | [7] |

| Unit Cell Volume | 368.89 ų (Calculated) | [7] |

Table 2: Chemical Composition of Hashemite

| Element | Weight % (Ideal) | Notes | Reference |

| Ba | 54.211% | [7] | |

| Cr | 20.526% | [7] | |

| O | 25.264% | [7] | |

| Sulfur Impurity | Variable | Hashemite crystals exhibit a range of sulfur substitution for chromium. For example, darker, more pure crystals have a formula of Ba₁.₀₀(Cr₀.₉₃, S₀.₀₇)₁.₀₀O₄, while lighter, less pure crystals have a formula of Ba₁.₀₀(Cr₀.₆₄, S₀.₃₆)₁.₀₀O₄. | [2] |

Table 3: Physical Properties of Hashemite

| Property | Value | Reference |

| Color | Brown, dark greenish-brown, yellow-brown, yellow | [7] |

| Luster | Adamantine | [7] |

| Hardness (Mohs) | 3.5 | [1][7] |

| Density (g/cm³) | 4.54 - 4.59 (Measured), 4.49 (Calculated) | [7] |

| Cleavage | Perfect on {001}, Good on {010} and {100} | [1][7] |

| Diaphaneity | Translucent | [1] |

Experimental Protocols for Characterization

The characterization of hashemite involves a combination of non-destructive and destructive analytical techniques to determine its structure, composition, and properties.

Proper sample preparation is critical for accurate analysis.

-

Disaggregation : Samples are first cleaned of any contaminants and disaggregated using a mortar and pestle.[8]

-

Pulverization : A split of the disaggregated sample is then pulverized to a fine, homogeneous powder (typically <10 µm) using a McCrone micronizing mill to preserve the crystal lattice structure.[1][8]

-

Mounting for XRD : The resulting powder is loaded into a sample holder to create a random bulk mount for X-ray diffraction analysis.[8]

XRD is the primary technique for identifying the crystalline phases and determining the crystal structure of hashemite.

-